molecular formula C7H9NO2 B1139541 2-Ethoxymethylene-3-oxobutanenitrile CAS No. 105224-25-7

2-Ethoxymethylene-3-oxobutanenitrile

Cat. No.: B1139541
CAS No.: 105224-25-7
M. Wt: 139.15186
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxymethylene-3-oxobutanenitrile is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15186. The purity is usually 95%.
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Properties

IUPAC Name

(2E)-2-(ethoxymethylidene)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-10-5-7(4-8)6(2)9/h5H,3H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIIDVVGWAPYMC-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes 2-Ethoxymethylene-3-oxobutanenitrile useful in organic synthesis?

A1: this compound is a highly reactive alkoxymethylene compound, making it a valuable precursor for synthesizing various heterocycles. [, ] Its structure allows for facile reactions with various amines, including hydrazines, amidines, aminotriazoles, and aminobenzimidazoles, leading to the formation of diverse heterocyclic structures like pyrazoles, pyrimidines, and their derivatives. [, ] This versatility makes it a valuable tool for exploring new chemical space and developing novel bioactive compounds.

Q2: Can you elaborate on the “green chemistry” approaches explored for reactions involving this compound?

A2: Traditional methods for synthesizing quinolones using alkoxymethylenes, like the Gould-Jacobs reaction, often require high-boiling solvents and thermal conditions, leading to challenges in product isolation. [] Research explored using this compound in solvent-free conditions to address these limitations, aligning with green chemistry principles by reducing solvent waste and potentially improving reaction efficiency. [] Additionally, combining this approach with microwave irradiation was explored as a means to potentially further enhance reaction rates and yields. []

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